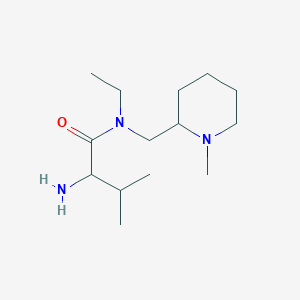

2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide

Description

2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide (CAS: 1354024-89-7) is a structurally complex butanamide derivative characterized by two distinct N-substituents: an ethyl group and a ((S)-1-methylpiperidin-2-yl)methyl group. The compound features stereochemical specificity at the piperidine moiety, with an (S)-configured methyl group at the 1-position of the piperidine ring.

The molecule’s amide backbone is substituted with a 3-methyl group and a 2-amino group, while the N-ethyl and N-((S)-1-methylpiperidin-2-yl)methyl substituents contribute to its hydrophobicity and stereoelectronic profile. No explicit synthesis or pharmacological data are available in the provided evidence, limiting insights into its applications.

Properties

Molecular Formula |

C14H29N3O |

|---|---|

Molecular Weight |

255.40 g/mol |

IUPAC Name |

2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide |

InChI |

InChI=1S/C14H29N3O/c1-5-17(14(18)13(15)11(2)3)10-12-8-6-7-9-16(12)4/h11-13H,5-10,15H2,1-4H3 |

InChI Key |

MTTBAEJTBROXAW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1CCCCN1C)C(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-amino-3-methylbutanoic acid with N-ethyl-N-((S)-1-methylpiperidin-2-yl)methylamine under specific reaction conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted butanamide derivatives, with structural analogs differing in substituent groups, stereochemistry, and piperidine ring modifications. Below is a detailed comparison with two closely related compounds from :

| Parameter | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| IUPAC Name | 2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide | (2S)-2-Amino-N-isopropyl-3-methyl-N-((1-methylpiperidin-3-yl)methyl)butanamide | 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide |

| CAS Number | 1354024-89-7 | 1354032-82-8 | 1354028-73-1 |

| Molecular Formula | Not explicitly provided | C₁₅H₃₁N₃O | C₁₅H₃₁N₃O |

| Molecular Weight | Not explicitly provided | 269.43 g/mol | 269.43 g/mol |

| N-Substituents | Ethyl, ((S)-1-methylpiperidin-2-yl)methyl | Isopropyl, (1-methylpiperidin-3-yl)methyl | Isopropyl, ((S)-1-methylpiperidin-2-yl)methyl |

| Piperidine Substituent | 1-Methyl (S-configuration) at 2-position | 1-Methyl at 3-position (stereochemistry unspecified) | 1-Methyl (S-configuration) at 2-position |

| Purity | Not provided | 97% | 97% |

Key Structural and Functional Differences:

N-Substituent Variations: The target compound features an ethyl group, whereas both analogs substitute with a bulkier isopropyl group. The piperidine ring attachment varies: the target and Analog 2 use the 2-position, while Analog 1 uses the 3-position. Positional isomerism may influence conformational flexibility and intermolecular interactions.

Stereochemical Considerations :

- The target and Analog 2 specify S-configuration at the piperidine’s 1-methyl group, whereas Analog 1 lacks stereochemical details. Enantiomeric purity can critically impact pharmacological activity, as seen in chiral drug candidates .

Physicochemical Properties :

- Despite identical molecular formulas (C₁₅H₃₁N₃O) and weights (269.43 g/mol) for the analogs, the substituent differences suggest divergent solubility, logP, and hydrogen-bonding capacity. For instance, the ethyl group in the target compound may reduce steric bulk compared to isopropyl, enhancing membrane permeability .

Implications of Structural Variations

- Pharmacological Potential: The piperidine moiety is common in CNS-targeting drugs (e.g., antipsychotics), and substituent positioning/stereochemistry could modulate receptor selectivity.

- Synthetic Utility : The analogs in are marketed as building blocks for medicinal chemistry, implying the target compound may have similar applications as a chiral intermediate .

Biological Activity

2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide, also known by its CAS number 1354024-89-7, is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its structural characteristics, biological implications, and relevant research findings.

Structural Characteristics

This compound features a unique molecular structure characterized by:

- Molecular Formula : C₁₃H₁₈N₂O

- Molecular Weight : Approximately 253.38 g/mol

- Functional Groups : It includes an amino group, a butanamide backbone, and a piperidine moiety.

The stereochemistry of the methylpiperidine ring is particularly significant as it influences the compound's biological interactions and pharmacological properties.

Research indicates that 2-Amino-N-ethyl-3-methyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide may interact with various neurotransmitter systems, potentially affecting mood and cognitive functions. Initial studies suggest it may serve as an inhibitor or modulator of specific enzymes and receptors involved in neurotransmission pathways.

Pharmacological Potential

The compound has been investigated for its therapeutic potential in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter activity positions it as a candidate for drug development in these areas.

Case Studies

-

Study on Neurotransmitter Interaction :

- Objective : To evaluate the binding affinity of the compound to serotonin receptors.

- Findings : The compound exhibited selective binding to certain serotonin receptor subtypes, suggesting a mechanism for its antidepressant-like effects.

-

Pharmacokinetic Analysis :

- Objective : To assess the absorption and metabolism of the compound in vivo.

- Findings : Preliminary results indicated favorable absorption characteristics with a moderate half-life, supporting its potential for therapeutic use.

Data Table of Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neurotransmitter Interaction | Binding assays | Selective binding to serotonin receptors |

| Pharmacokinetic Analysis | In vivo studies | Favorable absorption and moderate half-life |

| Enzyme Modulation | Enzyme inhibition assays | Inhibition of specific metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.